ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a synthetic organic compound with a complex structure that includes an imidazole ring, a pyridine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-chloropyridine-3-carboxylic acid, butylamine, and ethyl imidazole-5-carboxylate.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions involve the use of solvents like dichloromethane or tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions depending on the step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the imidazole ring.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: Reduced amines or alcohols are common products.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structural features.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its ability to interact with active sites.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism by which ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-butyl-4-(pyridine-3-amido)-1H-imidazole-5-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Ethyl 2-butyl-4-(6-methylpyridine-3-amido)-1H-imidazole-5-carboxylate: Contains a methyl group instead of chlorine, potentially altering its chemical properties.
Ethyl 2-butyl-4-(6-bromopyridine-3-amido)-1H-imidazole-5-carboxylate: The bromine atom may confer different reactivity compared to chlorine.
Uniqueness
Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-butyl-4-[(6-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJWBWMFSDOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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